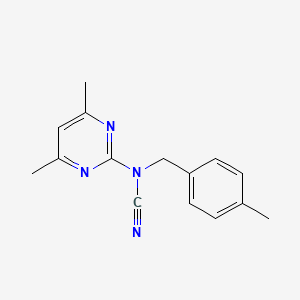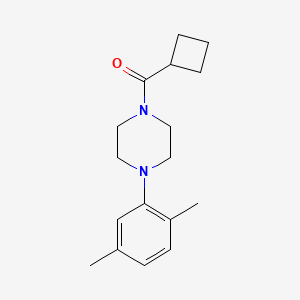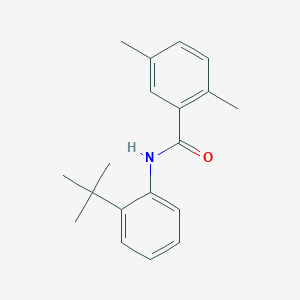
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBC is a pyrimidine derivative that has been shown to exhibit promising biological properties, including anti-inflammatory and anti-tumor effects.
Aplicaciones Científicas De Investigación
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide is not fully understood. However, it has been suggested that (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide may also induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a central role in the process of programmed cell death.
Biochemical and Physiological Effects:
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide can inhibit the proliferation of cancer cells and induce apoptosis. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. In vivo studies have demonstrated that (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide can reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide in lab experiments is its relatively low toxicity. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been shown to have low cytotoxicity in vitro and in vivo. Another advantage is its potential application in various fields of scientific research, including anti-inflammatory and anti-tumor research. However, one limitation of using (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide. One potential area of research is the development of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methylbenzylamine in the presence of a base, followed by the reaction of the resulting intermediate with cyanogen bromide. The final product is obtained through purification and isolation steps.
Propiedades
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-[(4-methylphenyl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-4-6-14(7-5-11)9-19(10-16)15-17-12(2)8-13(3)18-15/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDZBYVTYYSYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C#N)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-benzyl)-cyanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)




![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)





![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)